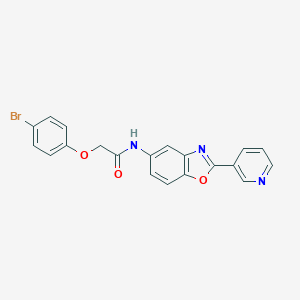

![molecular formula C25H37N5O3 B245143 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide](/img/structure/B245143.png)

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, also known as DPPIV inhibitor, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have significant potential in the field of medicine, particularly in the treatment of diabetes and other metabolic disorders. In

Mecanismo De Acción

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor works by inhibiting the activity of dipeptidyl peptidase IV (2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide), an enzyme that is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor increases the levels of these hormones in the body, which in turn promotes insulin secretion and reduces blood glucose levels.

Biochemical and Physiological Effects:

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to have numerous biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing inflammation, and improving lipid metabolism. These effects are thought to be mediated by the increased levels of incretin hormones in the body, which have a wide range of metabolic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in lab experiments is its specificity for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, which allows for precise control over its effects on incretin hormone levels. However, one limitation of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor is its relatively short half-life, which can make it difficult to maintain stable levels in the body over extended periods of time.

Direcciones Futuras

There are numerous future directions for research on 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, including further investigation of its therapeutic potential in diabetes, obesity, and other metabolic disorders. Other areas of research could include exploring the potential use of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in the treatment of cardiovascular disease, as well as investigating its effects on other physiological systems beyond metabolism. Additionally, further research could be done to optimize the synthesis method for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, with the goal of improving its potency, stability, and other pharmacological properties.

Métodos De Síntesis

The synthesis of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor involves several steps, including the preparation of the starting materials, the coupling of the piperazine and benzamide moieties, and the deprotection of the final product. The exact details of the synthesis method may vary depending on the specific protocol used, but in general, the process involves the use of various reagents and solvents to carry out the necessary chemical reactions.

Aplicaciones Científicas De Investigación

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been the subject of extensive scientific research in recent years, with numerous studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of diabetes, where 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models. Other areas of research include the treatment of obesity, metabolic syndrome, and cardiovascular disease.

Propiedades

Fórmula molecular |

C25H37N5O3 |

|---|---|

Peso molecular |

455.6 g/mol |

Nombre IUPAC |

2-[4-[3-(1,4-dioxo-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazin-2-yl)propyl]piperazin-1-yl]-N-propylbenzamide |

InChI |

InChI=1S/C25H37N5O3/c1-2-11-26-24(32)20-8-3-4-9-21(20)28-17-15-27(16-18-28)12-7-13-29-19-23(31)30-14-6-5-10-22(30)25(29)33/h3-4,8-9,22H,2,5-7,10-19H2,1H3,(H,26,32) |

Clave InChI |

GSKGCFDOBWFZBI-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O |

SMILES canónico |

CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)

![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)

![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)

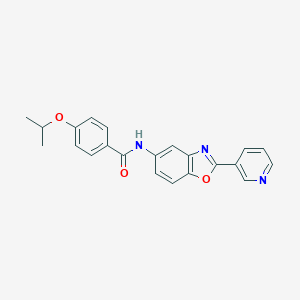

![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)

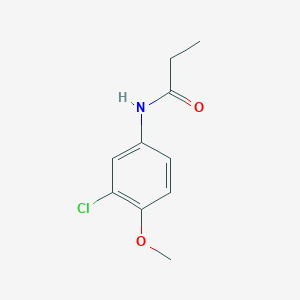

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)

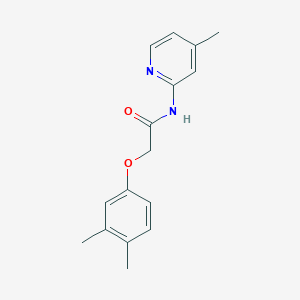

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)